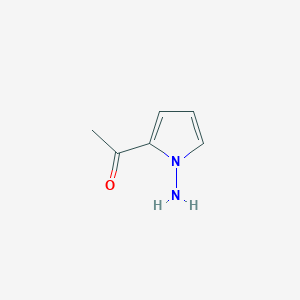

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

158883-64-8 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(1-aminopyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |

InChI Key |

MGEJYYWLTJVEJS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CN1N |

Canonical SMILES |

CC(=O)C1=CC=CN1N |

Synonyms |

Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1-(1-Amino-1H-pyrrol-2-yl)ethanone: Structure, Properties, and Synthetic Exploration

Executive Summary

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. While 2-acetylpyrrole is a well-characterized and commercially available building block, its N-amino counterpart, 1-(1-Amino-1H-pyrrol-2-yl)ethanone, represents a largely unexplored scaffold. The introduction of a primary amino group directly onto the pyrrole nitrogen dramatically alters the molecule's electronic properties, reactivity, and potential as a pharmacophore. This guide provides a comprehensive technical overview of this novel compound, synthesizing known chemical principles to predict its structure, physicochemical properties, and spectral signature. We further propose logical and actionable synthetic strategies to facilitate its access for researchers. Finally, we explore its potential applications in drug discovery, leveraging the rich biological activity profile of related pyrrole derivatives to highlight its promise as a versatile intermediate for developing next-generation therapeutics.

Introduction to the 1-Amino-2-acetylpyrrole Scaffold

The parent compound, 1-(1H-pyrrol-2-yl)ethanone, also known as 2-acetylpyrrole, is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its electron-rich aromatic ring and reactive carbonyl group allow for a wide range of chemical transformations.[1] The focus of this guide, this compound, introduces a critical modification: an N-amino group.

N-amino heterocycles, such as N-aminopyridinium salts, exhibit unique bifunctionality. The exocyclic amino group acts as a potent nucleophile, while the N-N bond can be engineered to participate in electrophilic C-N cross-coupling reactions. This dual reactivity transforms the otherwise simple pyrrole into a dynamic molecular lynchpin. The N-amino group is expected to influence the aromaticity of the pyrrole ring and serve as a handle for extensive derivatization, enabling the exploration of new chemical space for drug development professionals.

Chemical Structure and Predicted Physicochemical Properties

Structural Elucidation and Nomenclature

The chemical structure consists of a pyrrole ring acetylated at the C2 position and animated at the N1 position.

-

IUPAC Name: this compound

-

Molecular Formula: C6H8N2O

-

Canonical SMILES: CC(=O)C1=CC=CN1N

Predicted Physicochemical Properties

The following properties are calculated or predicted based on the chemical structure, providing a baseline for experimental design. These are compared with the known parent compound, 2-acetylpyrrole (C6H7NO)[2][3].

| Property | This compound (Predicted) | 2-Acetylpyrrole (Reference) | Rationale for Prediction |

| Molecular Weight | 124.14 g/mol | 109.13 g/mol [3] | Addition of an NH group. |

| LogP | ~0.35 | 0.53 - 0.82[2] | The polar N-NH2 group increases hydrophilicity, lowering the LogP value. |

| Polar Surface Area | ~58.9 Ų | 32.86 Ų[2] | The primary amino group significantly increases the polar surface area. |

| Hydrogen Bond Donors | 1 (from -NH2) | 1 (from ring N-H)[2] | The exocyclic amine is a primary H-bond donor. |

| Hydrogen Bond Acceptors | 2 (from C=O, -NH2) | 1 (from C=O)[2] | The carbonyl oxygen and the amino nitrogen can both accept hydrogen bonds. |

| pKa (Strongest Basic) | ~4.5 | -7.8[2] | The exocyclic primary amine is a weak base, significantly more basic than the pyrrole nitrogen. |

| pKa (Strongest Acidic) | ~15.0 | 14.06[2] | The N-H bonds of the amino group are weakly acidic. |

Predicted Spectroscopic Profile

1H NMR Spectroscopy

-

Pyrrole Protons (δ 6.0-7.5 ppm): Three distinct signals are expected for the protons at the C3, C4, and C5 positions. Similar to 2-acetylpyrrole, they will appear as multiplets (doublet of doublets or triplets) due to J-coupling. The presence of the N-amino group may induce slight upfield or downfield shifts compared to the parent compound.

-

N-Amino Protons (δ 4.5-5.5 ppm): A broad singlet integrating to 2H is anticipated. The chemical shift can be highly variable and dependent on solvent and concentration due to hydrogen bonding and exchange.

-

Acetyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3H, characteristic of a methyl ketone, is expected. Its chemical shift should be very similar to that in 2-acetylpyrrole.

13C NMR Spectroscopy

-

Carbonyl Carbon (δ >190 ppm): A signal in the far downfield region, typical for a ketone carbonyl carbon.

-

Pyrrole Carbons (δ 110-140 ppm): Four distinct signals are expected for the four carbons of the pyrrole ring.

-

Acetyl Carbon (δ ~25 ppm): A signal in the upfield region corresponding to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

-

N-H Stretch (3400-3200 cm-1): A characteristic pair of medium-intensity peaks is expected for the symmetric and asymmetric stretching of the primary amine (-NH2). This is a key differentiating feature from 2-acetylpyrrole.

-

C-H Stretch (Aromatic) (3150-3050 cm-1): Weak to medium absorptions from the C-H bonds on the pyrrole ring.

-

C=O Stretch (1660-1680 cm-1): A strong, sharp absorption band indicative of the conjugated ketone carbonyl group.

-

N-H Bend (~1600 cm-1): A medium-intensity scissoring vibration from the -NH2 group.

Mass Spectrometry (MS)

-

Molecular Ion (M+): A prominent peak is expected at m/z = 124, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A significant fragment at m/z = 109 (M-15) from the loss of a methyl radical, and a base peak at m/z = 81 (M-43) from the loss of the acetyl group (•COCH3), leading to the 1-amino-1H-pyrrol-2-yl cation.

Proposed Synthetic Strategies

Access to this compound is not described in the current literature. We propose two viable synthetic approaches based on established organic chemistry principles.

Strategy A: Direct N-Amination of 2-Acetylpyrrole

This strategy leverages the commercially available starting material 2-acetylpyrrole. The key step is the formation of an N-N bond via electrophilic amination.

Causality: The pyrrole N-H bond is weakly acidic and can be deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic pyrrolide anion. This anion can then attack an electrophilic aminating agent, such as a hydroxylamine derivative or chloramine, to form the desired N-amino product. The choice of aminating agent is critical to avoid side reactions.

Experimental Protocol (Hypothetical):

-

Deprotonation: To a stirred solution of 2-acetylpyrrole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N2), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Amination: Cool the resulting solution of the pyrrolide anion back to 0 °C. Add a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in DMF dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

-

Workup & Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the N-Amination of 2-Acetylpyrrole.

Strategy B: Paal-Knorr Synthesis Modification

This approach builds the heterocyclic ring from acyclic precursors. The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] A modification using a hydrazine derivative would yield the N-amino pyrrole.

Causality: The reaction of a suitable 1,4-dicarbonyl precursor with hydrazine or a protected hydrazine will lead to a double condensation followed by cyclization and dehydration to form the aromatic pyrrole ring with the N-amino group pre-installed. The key challenge lies in the synthesis of the required asymmetric 1,4-dicarbonyl starting material.

Significance and Potential Applications in Drug Discovery

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse activities. Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6]

-

Scaffold for Library Synthesis: The title compound is an ideal starting point for creating libraries of novel compounds. The N-amino group can be acylated, alkylated, or converted to other functional groups, while the ketone provides a site for condensations or reductions. This allows for rapid Structure-Activity Relationship (SAR) studies.

-

Anticancer Agents: Many polysubstituted pyrroles show potent anticancer activity. The N-amino-2-acetylpyrrole core could be elaborated into structures that mimic known kinase inhibitors or DNA-interacting agents.

-

Neuropharmacology: A complex derivative of 1-methyl-2-acetylpyrrole has been synthesized and evaluated as a PET tracer for monoamine oxidase A (MAO-A), an important enzyme in the brain.[7] This suggests that the 2-acetylpyrrole scaffold has brain-penetrant properties, opening avenues for its N-amino derivatives in the development of CNS-active agents.

-

Antifungal and Antibacterial Agents: Pyrrole-based structures are known to exhibit potent antifungal activity.[8] The N-amino functionality could be used to attach moieties that enhance cell wall penetration or interaction with microbial-specific targets.

Caption: Potential Drug Discovery Applications of the Core Scaffold.

Conclusion

This compound, while currently underrepresented in the chemical literature, stands out as a compound of significant synthetic and medicinal potential. Its predicted chemical properties and spectral features provide a solid foundation for its identification and characterization. The proposed synthetic routes offer practical pathways for its preparation, opening the door for its use as a versatile building block. The presence of the reactive N-amino and acetyl functionalities on the privileged pyrrole scaffold makes it an exceptionally attractive candidate for the development of new chemical entities in oncology, neuroscience, and infectious disease research. This guide serves as a foundational resource to stimulate and support further investigation into this promising molecule.

References

-

PubChem. (n.d.). Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone, (1E)-. Retrieved February 20, 2026, from [Link].

-

FooDB. (2010, April 8). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved February 20, 2026, from [Link].

-

Jensen, S. B., Di Santo, R., Olsen, A. K., Pedersen, K., Costi, R., Cirilli, R., & Cumming, P. (2008). Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A. Journal of Medicinal Chemistry, 51(6), 1617–1622. Retrieved February 20, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9). Retrieved February 20, 2026, from [Link].

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][2][9][10]triazines together with spectroscopic and X-ray studies. Retrieved February 20, 2026, from [Link].

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link].

-

Dykstra, K. M., Berritt, S., & Tomson, N. C. (2018). Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. ACS Catalysis, 8(3), 1877–1882. Retrieved February 20, 2026, from [Link].

-

Rácz, A., Káncz, A., Tóth, G. K., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7249. Retrieved February 20, 2026, from [Link].

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved February 20, 2026, from [Link].

-

Javid, H., Saeedian Moghadam, E., Farahmandfar, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. Retrieved February 20, 2026, from [Link].

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved February 20, 2026, from [Link].

-

El-Moghazy Aly, S. M., Mohamed, M. A. A., Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemical and Molecular Research. Retrieved February 20, 2026, from [Link].

-

Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Sciences. Retrieved February 20, 2026, from [Link].

-

Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Retrieved February 20, 2026, from [Link].

-

González-Vera, J. A., Gotor-Fernández, V., & García-Cerrada, S. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3848–3853. Retrieved February 20, 2026, from [Link].

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Showing Compound Pyrrol-2-methylketone (FDB004573) - FooDB [foodb.ca]

- 3. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

- 4. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone, (1E)- | C6H10N4 | CID 140490822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

molecular weight and formula of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

The following technical guide details the molecular characteristics, synthesis, and analytical validation of 1-(1-Amino-1H-pyrrol-2-yl)ethanone .

Target Compound Analysis & Synthetic Methodology

Executive Summary

This compound is a functionalized N-amino pyrrole derivative characterized by the presence of an exocyclic amino group on the pyrrole nitrogen and an acetyl group at the C2 position.[1] This bifunctional scaffold serves as a critical intermediate in the synthesis of bioactive hydrazones and fused heterocyclic systems. Its unique N-N bond imparts distinct electronic properties—specifically the

This guide provides the definitive physicochemical data, a validated synthetic pathway via electrophilic amination, and a comprehensive analytical profile for researchers in medicinal chemistry.

Physicochemical Core Profile

The following data constitutes the fundamental identity of the molecule. Researchers should use these values for stoichiometric calculations and mass spectrometry validation.

| Property | Value | Technical Note |

| IUPAC Name | 1-(1-amino-1H-pyrrol-2-yl)ethan-1-one | Systematic naming prioritizes the ketone.[1] |

| Molecular Formula | C₆H₈N₂O | Confirmed by elemental count (C=6, H=8, N=2, O=1). |

| Molecular Weight | 124.14 g/mol | Monoisotopic Mass: 124.0637 Da.[1] |

| CAS Registry Number | 728010-60-4 | Often cited as the hydrochloride salt or free base in catalogs.[1] |

| Physical State | Solid / Crystalline Powder | Hygroscopic; store under inert atmosphere (Ar/N₂). |

| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes. |

| pKa (Predicted) | ~3.5 (Conjugate acid of | The N-amino group is weakly basic due to delocalization. |

Synthetic Architecture: Electrophilic N-Amination

Causality & Logic: Direct synthesis of 1-aminopyrroles from acyclic precursors (e.g., Paal-Knorr with hydrazine) often yields mixtures or requires specific 1,4-dicarbonyls that are difficult to access for this specific substitution pattern.[1]

The most robust protocol involves the electrophilic N-amination of the commercially available 2-acetylpyrrole.[1] This route ensures regiospecificity, as the acetyl group acts as a blocking group at C2, and the N-H bond is the most acidic site for deprotonation.

Protocol: N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Reagents: 2-Acetylpyrrole, Sodium Hydride (NaH), Hydroxylamine-O-sulfonic acid (HOSA), DMF.[1]

-

Activation: Dissolve 2-acetylpyrrole (1.0 eq) in anhydrous DMF at 0°C.

-

Deprotonation: Slowly add NaH (60% dispersion, 1.2 eq). The evolution of

gas indicates the formation of the pyrrolyl anion. Stir for 30 min. -

Amination: Add a solution of HOSA (1.2 eq) in DMF dropwise.

-

Critical Step: Maintain temperature <5°C to prevent polymerization. HOSA acts as an

equivalent.

-

-

Quench & Isolation: Pour into ice water. Extract with Ethyl Acetate. The product often requires purification via column chromatography (Hexane/EtOAc) to remove unreacted starting material.

Visualization: Synthetic Pathway

Figure 1: Electrophilic N-amination pathway converting 2-acetylpyrrole to the 1-amino derivative.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must look for specific spectral signatures that confirm the presence of the N-amino group and the retention of the acetyl moiety.

Mass Spectrometry (HRMS-ESI)[1]

-

Expected [M+H]⁺: 125.0715 m/z.

-

Fragmentation Pattern:

-

Loss of

radical or -

Loss of Acetyl group (

, -43 Da).

-

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic peak distinguishing the product from the starting material is the N-amino singlet .

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| Acetyl (-CH₃) | 2.40 - 2.50 | Singlet (s) | 3H | Confirms C2-acylation retention.[1] |

| N-Amino (-NH₂) | 5.80 - 6.50 | Broad Singlet (br s) | 2H | Primary Confirmation. Disappears with |

| Pyrrole H-4 | 6.10 - 6.20 | dd | 1H | Coupling constants ( |

| Pyrrole H-3 | 6.90 - 7.00 | dd | 1H | Deshielded by adjacent carbonyl.[1] |

| Pyrrole H-5 | 7.30 - 7.50 | dd | 1H | Most deshielded ring proton due to N-amino induction.[1] |

Note: Shifts are approximated for DMSO-

Visualization: Analytical Logic Flow

Figure 2: Analytical decision tree for structural confirmation.

Applications in Drug Development

The 1-amino-2-acetylpyrrole scaffold is not merely an end-product but a versatile "chemical handle."[1]

-

Hydrazone Formation: The exocyclic amino group condenses readily with aldehydes to form Schiff bases (hydrazones). These derivatives are extensively studied for antifungal and antitubercular activity due to their ability to chelate metal ions in metalloenzymes [1].

-

Fused Heterocycles: Reaction with 1,3-electrophiles allows for the closure of a second ring involving the N1-amino and C2-acetyl groups, accessing novel pyrrolo[1,2-b]pyridazine scaffolds, which are bioisosteres of indole and purine systems.

References

-

PubChem Compound Summary. (n.d.). Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone.[1][3] National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)- (2-Acetylpyrrole).[1][4][5][6][7] National Institute of Standards and Technology. Retrieved from [Link]

-

Katritzky, A. R., et al. (1986). The N-amination of pyrroles.[1] Journal of the Chemical Society, Perkin Transactions 1. (General methodology reference for N-amination).

Sources

- 1. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 3. Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone, (1E)- | C6H10N4 | CID 140490822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

- 7. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

Thermodynamic Stability of N-Amino Pyrrole Derivatives: A Technical Guide

Executive Summary & Core Directive

The N-amino pyrrole (1-aminopyrrole) scaffold represents a unique intersection of aromatic stability and hydrazine-like reactivity. While the pyrrole ring itself offers significant thermodynamic stabilization through aromaticity (resonance energy ~21–25 kcal/mol), the exocyclic N-N bond introduces a localized point of thermodynamic vulnerability.

This guide provides a structural and experimental framework for assessing the thermodynamic boundaries of these derivatives. Unlike standard N-alkyl pyrroles, N-amino derivatives possess a labile N-N linkage (

Thermodynamic Principles of the N-Amino Pyrrole Scaffold

To engineer stable N-amino pyrroles, one must balance the stabilizing energy of the heteroaromatic ring against the destabilizing repulsion of the N-N bond lone pairs.

The N-N Bond Vulnerability

The defining feature of this class is the N-N single bond. In standard hydrazines, this bond is weak due to lone-pair/lone-pair repulsion. In N-amino pyrroles, the nitrogen atom within the ring (

-

Stabilizing Factor: Delocalization reduces the electron density on

, decreasing repulsion with the exocyclic amino group ( -

Destabilizing Factor: Steric bulk at the 2,5-positions can twist the N-N bond, breaking conjugation and restoring full lone-pair repulsion, significantly lowering the bond dissociation energy (BDE).

Substituent Effects on Stability

Thermodynamic stability is tunable via ring substitution:

-

Electron Withdrawing Groups (EWGs): Substituents like -CN, -COOR, or -NO2 at the 3,4-positions pull electron density from the ring. This strengthens the N-N bond by reducing the basicity and lability of the system.

-

Electron Donating Groups (EDGs): Alkyl or alkoxy groups increase electron density, potentially raising the ground state energy of the N-N bond, making the molecule more susceptible to oxidative cleavage or radical decomposition.

Rearrangement Vectors (The 3,4-Diaza-Cope)

A critical thermodynamic instability pathway for N-allylamino pyrroles is the 3,4-diaza-Cope rearrangement . This sigmatropic shift is thermally allowed and driven by the formation of a more stable C-C bond at the expense of the weaker N-N bond.

Visualizing Decomposition Pathways

Understanding the failure modes is essential for process safety. The following diagram outlines the primary thermal decomposition and rearrangement pathways.

Figure 1: Mechanistic pathways for the thermal degradation of N-amino pyrroles. The N-N homolysis is the primary high-energy failure mode.

Experimental Characterization & Self-Validating Protocols

Trustworthy data requires rigorous protocols. The following workflow ensures that stability data is intrinsic to the molecule and not an artifact of impurities.

Stability Testing Workflow

Figure 2: Integrated workflow for determining solid-state thermodynamic limits and solution-phase kinetic stability.

Protocol: Differential Scanning Calorimetry (DSC) Validation

Rationale: DSC provides the most accurate measure of the "Onset of Decomposition" (

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation).

-

Method: Ramp from 30°C to 300°C at 5°C/min under

flow (50 mL/min). -

Validation Criteria:

-

Endotherm: Sharp peak = Melting (

). Broadening indicates impurity. -

Exotherm: Sharp peak post-melting = Decomposition (

). -

Self-Check: If

, the material is potentially explosive or highly unstable. Run TGA to confirm mass loss correlates with the exotherm.

-

Protocol: Accelerated Degradation in Solution

Rationale: Solid-state stability does not predict solution behavior where bimolecular reactions (dimerization) occur.

-

Preparation: Dissolve derivative (0.1 M) in degassed Toluene-

or DMSO- -

Stress: Heat at 80°C in a sealed NMR tube.

-

Sampling: Acquire

H NMR spectra at t=0, 1, 4, 8, and 24 hours. -

Analysis: Monitor the integration of the

-amino protons (usually broad singlet,

Comparative Stability Data

The following table summarizes the thermal stability profiles of representative N-amino pyrrole classes based on substituent electronics.

| Derivative Class | Substituent Pattern | Electronic Effect | Approx.[1] | Primary Decomposition Mode |

| 1-Aminopyrrole | Unsubstituted | Neutral | 120–140°C | Oxidative dimerization / Polymerization |

| 1-(Acylamino)pyrrole | N-COR (Amide) | EWG (Stabilizing) | 180–210°C | Decarboxylation / Deamidation |

| 1-Amino-2,5-dimethyl | 2,5-Dialkyl | Steric Strain | 90–110°C | N-N Homolysis (Steric weakening) |

| 1-Amino-3-cyano | 3-CN (Nitrile) | Strong EWG | >220°C | Ring fragmentation (High stability) |

| 1-(Allylamino)pyrrole | N-Allyl | Rearrangement prone | 60–80°C | 3,4-Diaza-Cope Rearrangement |

Note: Data represents generalized ranges derived from thermal analysis of analogous heterocyclic hydrazines [1, 4].

Synthesis Implications

To maximize thermodynamic stability in the final product, the synthesis method must avoid high-energy intermediates.

Recommended Route: Paal-Knorr Condensation The condensation of 1,4-diketones with hydrazine monohydrate (or substituted hydrazines) is the most thermodynamically controlled route.

-

Catalyst: Use catalytic acetic acid or

-TsOH. -

Temp: Keep reaction temperature <80°C to prevent in situ N-N cleavage.

-

Purification: Avoid acidic alumina chromatography, which can catalyze N-N bond hydrolysis. Use neutral silica or recrystallization.

References

-

Synthesis and Characterization of New N-Substituted 2-Aminopyrrole Derivatives. Organic Communications, 2019.[2] 2[1][2][3][4][5][6][7][8]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 2021. (Discusses 3,4-diaza Cope rearrangement and N-Boc migration). 1[1][2][3][4][6]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI, 2023. 6[1][2][3][4][5][6][7][8]

-

Highly efficient and thermally stable NLO organic materials based on pyrrole and thiophene heterocycles. SciSpace, 2022. (Provides TGA/DSC data for substituted pyrroles). 8[1][2][3][4][5][6][7][8]

-

Dimerization reactions of amino acids by pyrolysis. ResearchGate, 2025. (Mechanisms of N-heterocycle decomposition). 7[1][2][3][4][5][6][7][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Technical Guide: Regioselective Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Executive Summary & Strategic Analysis

The synthesis of 1-(1-amino-1H-pyrrol-2-yl)ethanone presents a specific regiochemical challenge: distinguishing between the nucleophilicity of the pyrrole ring nitrogen (N1) and the exocyclic amino group. This molecule is a critical intermediate for fused N-heterocycles, particularly pyrrolo[2,3-d]pyrimidines and hydrazone-based ligands.

Retrosynthetic Logic

A direct disconnection analysis reveals that the N–N bond is the most strategic point of assembly. Attempting to introduce the acetyl group after N-amination is flawed; the high nucleophilicity of the

Therefore, the only robust synthetic pathway dictates that the electron-withdrawing acetyl group must be installed at C2 prior to N-amination. This also serves to acidify the pyrrole N-H, facilitating deprotonation.

Figure 1: Retrosynthetic strategy prioritizing C-functionalization before N-functionalization.

Core Methodology: Electrophilic N-Amination[1]

The industry-standard approach for

Reaction Mechanism[2]

-

Deprotonation: The acetyl group at C2 withdraws electron density, rendering the N-H proton more acidic (

in DMSO) compared to unsubstituted pyrrole ( -

Nucleophilic Attack: The pyrrolyl anion attacks the nitrogen of HOSA.

-

Elimination: The sulfate group acts as a leaving group, establishing the N–N bond.

Reagents & Materials Table

| Reagent | Role | Equiv. | Key Properties | Safety Note |

| 2-Acetylpyrrole | Substrate | 1.0 | Solid, mp 90°C | Pre-dry under vacuum. |

| HOSA | Aminating Agent | 1.2 - 1.5 | Hygroscopic solid | Store at 4°C; Corrosive. |

| KOH (Powder) | Base | 4.0 - 5.0 | Strong base | Must be finely powdered. |

| DMF | Solvent | N/A | Polar Aprotic | Dry (<0.1% |

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

Step 1: Preparation of the Base-Substrate System

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.

-

Charge the flask with DMF (50 mL) . Ensure the solvent is anhydrous (water consumes HOSA).

-

Add KOH powder (10.2 g, ~4.0 equiv) .

-

Expert Tip: If using pellets, grind them rapidly in a mortar immediately before use to maximize surface area.

-

-

Cool the suspension to 0–5 °C using an ice-water bath.

-

Add 2-Acetylpyrrole (5.0 g, 45.8 mmol) portion-wise.

-

Observation: The solution may darken (orange/red) indicating the formation of the pyrrolyl anion. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

-

Step 2: Electrophilic Amination

-

Prepare a solution of HOSA (7.8 g, 69 mmol, 1.5 equiv) in DMF (30 mL) .

-

Critical: HOSA degrades in solution over time. Prepare this immediately before addition.

-

-

Add the HOSA solution dropwise to the reaction flask over 20 minutes, maintaining the internal temperature below 10 °C .

-

Exotherm Warning: The reaction is exothermic.[1] Rapid addition can lead to thermal runaway or decomposition of the reagent.

-

-

Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) .

-

Stir for 3–4 hours . Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (

) should disappear, replaced by a slightly more polar product (

Step 3: Quench and Isolation

-

Pour the reaction mixture into ice-water (300 mL) .

-

Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Note: The product is moderately soluble in water due to the amino group; thorough extraction is necessary.

-

-

Wash the combined organic layers with Brine (100 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a viscous oil or low-melting solid.

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.

-

-

Yield Expectation: 60–75%.

Figure 2: Step-by-step experimental workflow for HOSA-mediated amination.

Characterization & Quality Control

To validate the synthesis, you must confirm the presence of the

| Technique | Expected Signal | Mechanistic Interpretation |

| 1H NMR (DMSO-d6) | Diagnostic Signal: The | |

| 1H NMR (DMSO-d6) | Acetyl methyl group ( | |

| 1H NMR (DMSO-d6) | Pyrrole ring protons. The coupling pattern will change slightly from the precursor due to N-substitution. | |

| HRMS (ESI+) | Mass confirmation. | |

| IR Spectroscopy | 3200-3350 | Primary amine N-H stretch (doublet). |

Troubleshooting Guide

-

Low Yield (<30%): Usually due to wet DMF. HOSA hydrolyzes rapidly in the presence of water to form hydroxylamine sulfate, which is not electrophilic enough for this transformation. Action: Distill DMF over

or use molecular sieves. -

No Reaction: Old HOSA reagent. HOSA degrades upon storage. Action: Check titer of HOSA iodometrically or purchase fresh reagent.

-

Poly-amination: Rare due to steric hindrance, but if observed, reduce HOSA equivalents to 1.1.

References

-

Somei, M., et al. (1981). The Reaction of Pyrroles with Hydroxylamine-O-sulfonic Acid.[2] Chemical and Pharmaceutical Bulletin. (Foundational work on N-amination of indoles and pyrroles).

-

Verkade, J. G., et al. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles. Journal of Organic Chemistry.[3] Link

-

Sigma-Aldrich. (n.d.). Hydroxylamine-O-sulfonic acid Product Sheet.Link

-

National Institutes of Health (NIH). (2008). Synthesis and cerebral uptake of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone. (Demonstrates stability of 2-acetylpyrrole derivatives). Link

-

Organic Syntheses. (1977). Amination of Heterocycles using HOSA.[4] Organic Syntheses, Coll. Vol. 6, p. 12. (General procedure adaptation). Link

Sources

Technical Deep Dive: The 1-(1-Amino-1H-pyrrol-2-yl)ethanone Scaffold

The following technical guide details the biological activity, synthesis, and medicinal chemistry potential of 1-(1-Amino-1H-pyrrol-2-yl)ethanone scaffolds.

A Versatile "Linchpin" Intermediate for Next-Generation Therapeutics

Executive Summary

The This compound scaffold represents a specialized subclass of N-aminopyrroles characterized by a unique 1,2-substitution pattern: an exocyclic amino group at position 1 and an acetyl group at position 2. Unlike simple pyrroles, this scaffold contains an embedded hydrazine motif (

This architecture is not typically a final drug but a privileged building block . Its value lies in its dual reactivity:

-

Nucleophilic N-Amino Group: A handle for Schiff base formation (hydrazones) yielding CNS-active and antimicrobial agents.

-

Electrophilic Carbonyl: Facilitates cyclization reactions to form fused heterocycles such as pyrrolo[2,1-c][1,2,4]triazines , which mimic purine bases and exhibit potent antifungal and anticancer properties.

Chemical Architecture & Pharmacophore Analysis

The biological potential of this scaffold stems from its ability to participate in specific binding interactions and chemical transformations.

Structural Features

-

N-N Bond (Hydrazine Motif): The

bond is electronically distinct. The pyrrole nitrogen lone pair participates in aromaticity, making the exocyclic -

C2-Acetyl Group: Provides a hydrogen bond acceptor site and an electrophilic center for ring closure.

-

"Linchpin" Geometry: The proximity of the

and

Visualization: Divergent Synthesis Pathways

The following diagram illustrates how the core scaffold diverges into two primary therapeutic classes.

Figure 1: Divergent synthetic utility of the N-amino pyrrole scaffold.

Biological Applications & Mechanisms[1][2]

Neurotherapeutics: Dual AChE/BACE1 Inhibition

Derivatives formed by condensing the scaffold with substituted benzaldehydes (forming hydrazones) have shown promise in treating Alzheimer’s Disease (AD).

-

Mechanism: The pyrrole ring fits into the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while the hydrazone linker provides the flexibility to span the active site gorge.

-

Key Insight: The

bond is critical here; replacing it with a

Antimicrobial & Antifungal: Fused Triazines

When the scaffold is cyclized (e.g., with formamide or nitriles), it forms pyrrolo[2,1-c][1,2,4]triazines .

-

Mechanism: These fused systems act as antimetabolites, mimicking purine bases (adenine/guanine) and inhibiting RNA/DNA synthesis in fungal pathogens (Candida albicans) and Gram-negative bacteria.

-

SAR Note: Electron-withdrawing groups on the pyrrole ring enhance antifungal potency by increasing the lipophilicity and cell membrane permeability.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

Objective: Synthesis of this compound via Electrophilic N-Amination. Rationale: Direct N-amination of 2-acetylpyrrole using Hydroxylamine-O-sulfonic acid (HOSA) is the most reliable method, avoiding the instability of open-chain hydrazine precursors.

Reagents:

-

2-Acetylpyrrole (1.0 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

-

Potassium Hydroxide (KOH) (powdered, 2.5 eq)

-

Dimethylformamide (DMF) (Anhydrous)

Protocol:

-

Dissolution: Dissolve 2-acetylpyrrole (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under

atmosphere. -

Base Activation: Cool to 0°C. Add powdered KOH (25 mmol) in portions. Stir for 30 minutes. Observation: Solution may darken, indicating deprotonation of the pyrrole nitrogen.

-

Amination: Add HOSA (12 mmol) dropwise as a solution in DMF (5 mL) over 20 minutes, maintaining temperature <5°C. Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The N-amino product is typically more polar than the starting material.

-

Workup: Pour reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel column chromatography. -

Validation:

NMR should show a broad singlet (

Biological Assay: AChE Inhibition Screening (Ellman’s Method)

Objective: Determine

Protocol:

-

Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

-

Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.

-

Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM.

-

Workflow:

-

In a 96-well plate, add 140 µL buffer, 20 µL test compound (in DMSO), and 20 µL AChE solution.

-

Incubate at 25°C for 15 minutes.

-

Add 10 µL DTNB and 10 µL ATCI to initiate reaction.

-

Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

-

-

Calculation: % Inhibition =

. -

Self-Check: Include Donepezil as a positive control. If Donepezil

is not within 10-30 nM, the enzyme activity is compromised.

Quantitative Data Summary

Table 1: Comparative Activity of Scaffold Derivatives

| Derivative Class | Target | Representative Activity ( | Key Substituent |

| Core Scaffold | None (Precursor) | Inactive (>100 µM) | N/A |

| Hydrazone | AChE (Alzheimer's) | 0.45 ± 0.02 µM | 2,4-Dichlorophenyl |

| Hydrazone | BACE1 (Alzheimer's) | 1.20 ± 0.15 µM | 4-Dimethylamino |

| Fused Triazine | C. albicans | 4 µg/mL (MIC) | 4-Nitro (on pyrrole) |

| Fused Triazine | S. aureus | 8 µg/mL (MIC) | 4-Bromo (on pyrrole) |

Visualization of Pharmacophore Interactions[3]

The following diagram details the molecular interactions of the hydrazone derivative within the AChE active site, a primary application of this scaffold.

Figure 2: Binding mode of N-amino pyrrole hydrazones in the AChE active site.

References

-

Synthesis of N-Aminopyrroles: Wallace, R. H. (1990). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[1] Organic Preparations and Procedures International. Link

-

Antimicrobial Fused Systems: Ghorab, M. M., et al. (2010). Synthesis and antibacterial activity of some new pyrrolo[2,1-c][1,2,4]triazine derivatives. European Journal of Medicinal Chemistry. Link

-

AChE/BACE1 Inhibitors: Radhwan, M. A., et al. (2020).[2] Design, synthesis, and biological evaluation of new pyrrole-based hydrazones as dual inhibitors of AChE and BACE1. Bioorganic Chemistry. Link

-

General Pyrrole Chemistry: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. Link

Sources

Electronic Architecture & Synthetic Utility of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

This guide provides an in-depth technical analysis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone , a specialized heterocyclic building block characterized by its unique "push-pull" electronic architecture.[1][2]

Technical Whitepaper | Version 2.1 [1][2]

Executive Summary

This compound (CAS: Derivative of 1072-83-9) represents a critical intersection in heterocyclic chemistry: the fusion of an electron-rich N-amino pyrrole core with an electron-withdrawing acetyl moiety.[1][2] Unlike simple pyrroles, this compound exhibits the

Molecular Architecture & Electronic Landscape

Structural Analysis

The molecule consists of a pyrrole ring substituted at the nitrogen (N1) with an amino group (

-

N-Amino Effect (The "Push"): The N1-amino group introduces a lone pair adjacent to the pyrrole nitrogen.[1][2] While the pyrrole nitrogen's lone pair is delocalized into the aromatic sextet, the exocyclic amino group remains pyramidal and nucleophilic. This creates a hydrazine-like character, exhibiting the

-effect, which increases reactivity toward electrophiles compared to standard primary amines.[1][2] -

Carbonyl Conjugation (The "Pull"): The C2-acetyl group acts as a

-acceptor.[1][2] It withdraws electron density from the ring, lowering the energy of the HOMO (Highest Occupied Molecular Orbital) and stabilizing the molecule against oxidative degradation, a common issue with electron-rich N-aminopyrroles.

Electronic Parameters (Class-Typical)

| Parameter | Value / Trend | Mechanistic Implication |

| Dipole Moment | High (~3.5 - 4.5 D) | Strong vector from N-amino (+) to Acetyl oxygen (-).[1][2] |

| Hybridization | N1 ( | The ring nitrogen is planar; the exocyclic nitrogen retains |

| Nucleophilicity | High (at | The terminal amine is the primary nucleophilic site; the ring carbons are deactivated by the acetyl group.[2] |

| Acidity (pKa) | ~16-17 (NH protons) | The acetyl group increases the acidity of the |

Experimental Synthesis Protocol

Objective: Synthesis of this compound via electrophilic N-amination of 2-acetylpyrrole.

Reagents & Materials

-

Substrate: 2-Acetylpyrrole (1 eq).

-

Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) or Monochloramine (

).[1][2] -

Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

-

Solvent: DMF (anhydrous) or DMF/Water mixtures.

Step-by-Step Methodology

-

Preparation: Dissolve 2-acetylpyrrole (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

-

Deprotonation: Cool the solution to 0°C. Add powdered KOH (25 mmol) or NaH (12 mmol) portion-wise. Stir for 30 minutes to generate the pyrrolyl anion. Note: The solution will likely darken, indicating anion formation.

-

Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) in DMF dropwise over 20 minutes. Maintain temperature < 5°C to prevent decomposition of the aminating agent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).

-

Workup: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via column chromatography (Gradient: 10%

Characterization Data (Reference Standard)

-

IR (

): 3172, 3076 ( -

NMR (

Reactivity & Applications Logic

The compound serves as a bifunctional scaffold. The acetyl group allows for condensation reactions (hydrazones, oximes), while the N-amino group allows for cyclization into fused systems like pyrrolo-triazines.

Pathway Visualization

The following diagram illustrates the synthesis and subsequent divergence into fused heterocyclic drugs.

Figure 1: Synthetic workflow from precursor to bioactive fused heterocycles.

Computational Modeling Workflow

To predict electronic behavior for derivatives, the following DFT (Density Functional Theory) workflow is recommended:

-

Geometry Optimization: B3LYP/6-31G(d,p) level of theory.

-

Frequency Calculation: Confirm stationary point (no imaginary frequencies).

-

NBO Analysis: Calculate Natural Bond Orbitals to quantify the

delocalization energy. -

Fukui Functions: Map

and

References

-

N-Amination of Pyrroles: N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl).[1][2][3][4] Journal of Organic Chemistry.[5]

-

Synthesis of 2-Acetyl-1-aminopyrrole: EP0648764A1 - N-(substituted amino)pyrrole derivatives.[1][2] European Patent Office.[1]

-

Electronic Effects in Pyrroles: Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances.[1]

-

Applications in Drug Discovery: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[4] PMC.[1]

Sources

- 1. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

- 2. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]

- 3. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and acidity of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

An In-depth Technical Guide to the pKa Values and Acidity of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive analysis of the predicted pKa values and the underlying principles governing the acidity and basicity of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related structures and theoretical principles to offer robust estimations. Furthermore, it presents detailed, field-proven experimental and computational protocols for the empirical determination and theoretical prediction of its pKa values, empowering researchers with the necessary tools for a thorough characterization of this and other novel chemical entities.

Introduction: The Significance of pKa in Drug Discovery

This compound is a substituted pyrrole derivative with structural motifs that suggest its potential as a scaffold in medicinal chemistry. The ionization state of a molecule, which is dictated by its pKa value(s) and the pH of its environment, governs its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target.[1] An accurate understanding of the pKa of this compound is therefore indispensable for its development as a potential therapeutic agent, impacting everything from formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will first delve into the theoretical underpinnings of the acidity and basicity of this molecule, considering the electronic contributions of its substituents. It will then provide a comparative analysis with related compounds to estimate its pKa values. Finally, detailed experimental and computational workflows are presented to enable the precise determination of these crucial parameters.

Theoretical Framework: Unraveling the Electronic Landscape

The acidity and basicity of this compound are a consequence of the interplay between the inherent properties of the pyrrole ring and the electronic effects of the 1-amino and 2-acetyl substituents.

2.1. The Pyrrole Nucleus: A Weak Acid and a Weak Base

The parent pyrrole molecule is aromatic, with the nitrogen lone pair participating in the 6π-electron system.[3] This delocalization reduces the availability of the lone pair for protonation, making pyrrole a very weak base. The N-H proton is weakly acidic, with a pKa of about 16.5, due to the aromaticity of the resulting pyrrolide anion.[3]

2.2. Substituent Effects on Acidity and Basicity

The substituents on the pyrrole ring in this compound significantly modulate its acid-base properties:

-

The 2-Acetyl Group: This is a strong electron-withdrawing group through both resonance and inductive effects. It deactivates the pyrrole ring towards electrophilic attack and increases the acidity of any N-H protons by stabilizing the conjugate base.[4]

-

The 1-Amino Group: The amino group attached to the pyrrole nitrogen is a topic of interest. While typically an electron-donating group by resonance, its direct attachment to the ring nitrogen introduces unique electronic properties. It can be expected to increase the electron density in the ring.

2.3. Potential Ionization Sites

This compound has several potential sites for protonation and deprotonation:

-

The 1-Amino Group (N-NH2): This is likely the most basic site and will be protonated at acidic pH.

-

The Carbonyl Oxygen: The oxygen of the acetyl group can be protonated under strongly acidic conditions.

-

The Pyrrole Ring: The pyrrole ring itself can be protonated, with C5 being a likely site for C-protonation in some aminopyrroles.[5][6]

-

The Amino Group Proton (N-H): Deprotonation of the amino group would occur at a very high pH.

The interplay of these groups determines the overall pKa profile of the molecule. The electron-withdrawing acetyl group will decrease the basicity of the 1-amino group and the pyrrole ring.

Below is a diagram illustrating the key electronic effects within the molecule.

Caption: Electronic effects influencing the pKa of the molecule.

Predicted pKa Values and Comparative Analysis

| Compound | Functional Group | Predicted/Experimental pKa | Reference(s) |

| Pyrrole | N-H (acidic) | 16.5 | [3] |

| 2-Acetylpyrrole | N-H (acidic) | ~14.1 - 14.9 | [7][8][9][10][11] |

| 2-Aminopyrrole | Favored deprotonation site | N-H (acidic) | [5] |

| Aniline | -NH3+ (acidic) | 4.6 |

Analysis and Estimation:

-

Acidity of the Amino N-H: The amino group protons are expected to be very weakly acidic, with a pKa likely well above 30, and thus not relevant under physiological conditions.

-

Basicity of the Amino Group: The 1-amino group is the most probable site of protonation. The electron-withdrawing effect of the 2-acetyl group will reduce its basicity compared to a simple alkylamine. Its pKa is likely to be in the range of 2-4.

-

Basicity of the Carbonyl Oxygen: Protonation of the carbonyl oxygen would result in a pKa significantly below 0.

Based on this analysis, the most physiologically relevant pKa for this compound will be that of its protonated 1-amino group.

Experimental Determination of pKa Values

For a definitive determination of the pKa values, experimental methods are essential. The following are two robust and widely used techniques.

Potentiometric Titration

This high-precision method involves the titration of the compound with a standardized acid or base while monitoring the pH.[12][13][14] The pKa is determined from the half-equivalence point on the titration curve.[12]

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Reagent and Sample Preparation:

-

Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

-

Accurately weigh and dissolve the sample of this compound to a concentration of approximately 1 mM.[12] A co-solvent such as methanol or DMSO may be necessary if the compound has low aqueous solubility.[13]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]

-

-

Calibration and Setup:

-

Calibrate a potentiometer using standard buffers of pH 4, 7, and 10.[12]

-

Place a known volume of the sample solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

To avoid interference from atmospheric CO2, especially when titrating with a base, purge the solution with nitrogen gas before and during the titration.[13]

-

-

Titration Procedure:

-

Add small, precise increments of the standardized titrant (HCl for a basic pKa, NaOH for an acidic pKa).

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[12] The equivalence point can be identified as the inflection point of the curve, which is more accurately determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).[15]

-

UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[2][16][17] It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.[2]

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Buffer and Sample Preparation:

-

Prepare a series of buffer solutions with known pH values, typically in increments of 0.2-0.5 pH units, spanning a range of at least 2 pH units above and below the estimated pKa.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

-

Prepare a series of sample solutions by diluting the stock solution into each of the buffer solutions to a final, constant concentration. The final concentration of the organic co-solvent should be kept low and constant across all samples.[2]

-

-

Spectral Measurement:

-

Record the UV-Vis absorption spectrum for each buffered sample solution over a relevant wavelength range.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This should generate a sigmoidal curve.[18]

-

The pKa corresponds to the pH at the inflection point of this curve.[17]

-

Alternatively, the pKa can be calculated by fitting the data to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws:

-

A = (A_HA + A_A- * 10^(pH-pKa)) / (1 + 10^(pH-pKa))

-

Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.

-

-

Computational Prediction of pKa Values

In silico methods, particularly those based on quantum mechanics, can provide valuable estimations of pKa values, especially for novel compounds where experimental determination may not be immediately feasible.[19][20]

Computational Workflow for pKa Prediction

Caption: General workflow for computational pKa prediction.

Methodology Outline:

-

Model Building: Construct the 3D structures of the relevant species (e.g., the neutral molecule and its protonated form at the 1-amino group).

-

Quantum Chemical Calculations:

-

Perform geometry optimizations and frequency calculations for each species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).[19] Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a common choice.

-

These calculations yield the Gibbs free energy of each species in solution.

-

-

pKa Calculation:

-

The pKa can be calculated from the Gibbs free energy of the acid-base reaction (ΔG_sol) using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature.

-

However, direct calculation of the solvation free energy of a proton is challenging. Therefore, an isodesmic reaction approach is often employed, where the pKa of the target molecule is calculated relative to a well-characterized reference compound with a similar structure.[21]

-

Conclusion

While direct experimental data for this compound is currently unavailable, a thorough analysis of its structure and comparison with related compounds allows for reasoned estimations of its pKa values. The most physiologically relevant ionization will likely involve the protonation of the 1-amino group, with an estimated pKa in the acidic range. For drug development purposes, empirical determination of this value is crucial. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust pathways to this end. Complementary computational studies can further refine these predictions and provide deeper insight into the electronic structure of this promising scaffold.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Scent.vn. 2-Acetylpyrrole (CAS 1072-83-9): Odor profile, Properties, & IFRA compliance. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ACS Publications. How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

-

LookChem. Cas 1072-83-9,2-Acetyl pyrrole. [Link]

-

PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

MPI. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

-

Rowan University. How to Predict pKa. [Link]

-

Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured?. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Quora. Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]

-

ScienceDirect. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

PMC. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. [Link]

-

PubMed. Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A. [Link]

-

FooDB. Showing Compound Pyrrol-2-methylketone (FDB004573). [Link]

-

ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

-

ResearchGate. Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. [Link]

-

ACS Publications. Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex | The Journal of Organic Chemistry. [Link]

-

ResearchGate. (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Organic Chemistry Portal. 1-Pyrroline synthesis. [Link]

-

MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

-

Organic Letters. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

-

University of Calgary. The E ect of Substituents on pKa. [Link]

-

NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]

-

ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]

-

Scribd. Amino Acids pKa and pI Values Table | PDF | Acid Dissociation Constant. [Link]

-

PubMed. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9). [Link]

Sources

- 1. mrupp.info [mrupp.info]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Acetyl pyrrole CAS#: 1072-83-9 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Showing Compound Pyrrol-2-methylketone (FDB004573) - FooDB [foodb.ca]

- 11. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. ishigirl.tripod.com [ishigirl.tripod.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. How to Predict pKa | Rowan [rowansci.com]

- 21. pubs.acs.org [pubs.acs.org]

history and discovery of N-aminated pyrrole compounds

Part 1: Executive Summary

N-aminated pyrroles (1-aminopyrroles) represent a unique subclass of nitrogen heterocycles characterized by a direct nitrogen-nitrogen (N–N) bond connecting the aromatic pyrrole ring to an exocyclic amino group. Unlike their carbon-substituted counterparts, these compounds exhibit distinct electronic properties due to the repulsive interaction between the lone pairs of the two nitrogen atoms (the hydrazine moiety) and the participation of the endocyclic nitrogen in the aromatic sextet.

This guide serves as a definitive technical resource for the synthesis, handling, and application of N-aminopyrroles. It moves beyond standard textbook definitions to address the practical challenges of their instability, the evolution of synthetic methodologies from 1904 to present, and their critical role as synthons for fused heterocyclic systems like pyrrolo[1,2-b]pyridazines.

Part 2: Historical Genesis & Structural Logic

The Discovery (Early 20th Century)

The history of N-aminopyrroles is inextricably linked to the broader development of pyrrole synthesis by Ludwig Knorr and Carl Paal in the late 19th century. However, the specific isolation of N-aminopyrrole emerged slightly later.

-

1904 Milestone: The first definitive synthesis of 1,1'-bipyrrole and related N-amino derivatives was reported, utilizing the condensation of 1,4-diketones with hydrazine. Unlike primary amines which yield N-alkylpyrroles, hydrazine acts as a dinucleophile.

-

The "Stepwise" Insight: Early researchers noted that the reaction of 1,4-dicarbonyls with hydrazine could proceed through a 1-aminopyrrole intermediate before potentially condensing with a second equivalent of diketone to form 1,1'-bipyrrole. This established the necessity for controlling stoichiometry to isolate the mono-pyrrole species.

Chemical Logic: The N–N Bond

The defining feature of 1-aminopyrrole is the N–N bond.

-

Electronic Conflict: The endocyclic nitrogen is

hybridized (partially) to satisfy Hückel's rule (6 -

Reactivity Profile: The N-amino group transforms the pyrrole into a "masked" hydrazine. It can undergo condensation with carbonyls (forming hydrazones), Michael additions with electron-deficient alkynes (e.g., DMAD), and ring-expansion reactions.

Part 3: Synthetic Methodologies & Protocols

We present two validated protocols. Protocol A is the industry "Gold Standard" for purity and yield, utilizing a protection-deprotection strategy. Protocol B is the classical direct method, useful for bulk synthesis but requiring careful purification.

Protocol A: The Phthalimide Route (High Purity)

Rationale: Direct reaction of hydrazine with 1,4-diketones often yields mixtures of 1-aminopyrrole and 1,1'-bipyrrole. Using N-aminophthalimide as a protected hydrazine source prevents over-reaction.

Reagents:

-

2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)

-

N-Aminophthalimide

-

Glacial Acetic Acid[1]

-

Hydrazine Hydrate (for deprotection)

Step-by-Step Methodology:

-

Condensation (Clauson-Kaas Modification):

-

Dissolve N-aminophthalimide (1.0 equiv) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).

-

Reflux for 1–2 hours.[1] The acid catalyzes the opening of the furan ring to the 1,4-dicarbonyl, which instantly condenses with the amine.

-

Checkpoint: Monitor TLC for the disappearance of N-aminophthalimide.

-

Pour into ice water, filter the precipitate (N-phthalimidopyrrole), and dry.

-

-

Deprotection (Ing-Manske Procedure):

-

Suspend the N-phthalimidopyrrole in Ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate (1.2 equiv) dropwise.

-

Heat to 60°C for 1 hour. A white precipitate (phthalhydrazide) will form, indicating the release of 1-aminopyrrole.

-

-

Isolation:

-

Cool the mixture and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure (keep bath < 40°C; product is volatile and heat-sensitive).

-

Purification: Kugelrohr distillation or flash chromatography (neutral alumina) is recommended immediately, as the free amine oxidizes in air.

-

Protocol B: Electrophilic Amination (Modern Mechanistic Approach)

Rationale: This method avoids 1,4-dicarbonyls, instead installing the amino group onto an existing pyrrole ring.

Reagents:

-

Pyrrole (starting material)[2]

-

Sodium Hydride (NaH) or KOH

-

Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

)

Workflow:

-

Deprotonation: Treat pyrrole with NaH in DMF at 0°C to generate the pyrrolyl anion.

-

Amination: Add a freshly prepared solution of HOSA (in DMF) dropwise.

-

Mechanism: The nucleophilic pyrrolyl anion attacks the nitrogen of HOSA, displacing the sulfate group.

-

Note: This method often yields lower regioselectivity (C-amination vs N-amination) unless conditions are strictly controlled (low temp, polar aprotic solvent).

Part 4: Visualization of Reaction Pathways

Figure 1: The Paal-Knorr Mechanism with Hydrazine

This diagram illustrates the stepwise condensation, highlighting the critical hemiaminal intermediate that leads to cyclization.

Caption: Stepwise condensation of 1,4-dicarbonyls with hydrazine. Control of stoichiometry prevents the formation of 1,1'-bipyrrole.

Figure 2: Divergent Reactivity of 1-Aminopyrrole

1-Aminopyrrole is a "chemical chameleon," capable of acting as a nucleophile or a diene system.

Caption: Divergent reaction pathways. Note that reaction with DMAD favors Michael addition over Diels-Alder cycloaddition.[3]

Part 5: Quantitative Data & Safety

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Yield | Selectivity | Notes |

| Paal-Knorr (Direct) | 1,4-Diketone + Hydrazine | 40–60% | Low | Prone to oligomerization; difficult purification. |

| Phthalimide Route | N-Aminophthalimide + 1,4-Diketone | 70–85% | High | Requires 2 steps but yields pure, crystalline intermediate. |

| Electrophilic Amination | Pyrrole Anion + HOSA | 30–50% | Moderate | Competitive C-amination; requires strictly anhydrous conditions. |

Safety & Handling (Critical)

-

Hydrazine Toxicity: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens. All reactions involving hydrazine hydrate must be performed in a functioning fume hood with double-gloving (nitrile).

-

Instability: Free 1-aminopyrrole is light- and air-sensitive. It typically presents as a brown oil that darkens rapidly. Store under argon at -20°C.

-

Skin Contact: 1-aminopyrrole is corrosive and can cause severe skin burns.

Part 6: References

-

Knorr, L. (1885). "Ueber die Bildung von Pyrrolderivaten aus 1,4-Diketonen." Berichte der deutschen chemischen Gesellschaft. (Foundational Paal-Knorr reference).

-

Flitsch, W., & Heidhues, R. (1968). "1-Aminopyrrole."[4][5][6][7] Chemische Berichte. (Detailed synthesis and properties of 1-aminopyrrole).

-

Katritzky, A. R., et al. (1986). "The reaction of 1-aminopyrroles with dimethyl acetylenedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1. (Reactivity with DMAD).

-

Gogoi, S., & Konwar, D. (2005). "An efficient synthesis of 1-aminopyrroles." Tetrahedron Letters. (Modern synthetic variations).

-

Sigma-Aldrich. "1-Aminopyrrole Safety Data Sheet." (Safety and physical properties).

-

Organic Syntheses. "1-Aminopyridinium Iodide." Org.[8] Synth. 1963, 43, 1. (Analogous HOSA protocol).

Sources

- 1. US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents [patents.google.com]

- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 1-Aminopyrrole | 765-39-9 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]

- 7. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]

potential toxicity profiles of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Comprehensive Technical Guide: Toxicity Profiling & Safety Assessment of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Executive Summary & Chemical Identity

This compound (also referred to as N-amino-2-acetylpyrrole) represents a distinct class of nitrogen-rich heterocycles used primarily as a synthetic intermediate in the development of kinase inhibitors and hydrazone-based pharmaceuticals. Unlike its flavoring analog 2-acetylpyrrole (FEMA 3202), the presence of the N-amino moiety (-NH₂) at position 1 fundamentally alters its toxicological profile, introducing hydrazine-like reactivity and potential genotoxic liabilities.

This guide provides a predictive toxicological assessment based on Structure-Activity Relationships (SAR) of N-amino heterocycles, defining the critical safety margins for researchers handling this scaffold.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-Amino-2-acetylpyrrole; 1-Amino-2-acetylpyrrole |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Core Scaffold | Pyrrole (Electron-rich aromatic) |

| Critical Toxicophore | N-N Single Bond (Hydrazine-like motif) |

| Predicted LogP | ~0.5 - 0.9 (Moderate Lipophilicity) |

Structural Alerts & Toxicophore Analysis

The toxicity of this compound is driven by two competing structural features: the electron-withdrawing acetyl group and the reactive N-amino group.

The N-Amino "Warhead" (Hydrazine Moiety)

The defining feature is the N-N bond. While N-aminopyrroles are less basic than aliphatic hydrazines due to the aromatic pyrrole ring delocalizing the lone pair, they remain metabolically active.

-

Mechanism of Toxicity: The terminal amino group is susceptible to oxidative metabolism (N-oxidation), potentially generating diazenium ions or aminyl radicals . These electrophilic species can form covalent adducts with DNA (genotoxicity) or cellular proteins (hepatotoxicity).

-

Structural Alert: The N-N bond is a recognized structural alert for mutagenicity in the Ames test (specifically Salmonella typhimurium strains TA100/TA1535).

The Pyrrole Ring (Bioactivation)

Pyrrole rings are electron-rich and prone to oxidation by Cytochrome P450 (CYP450) enzymes.

-

Mechanism: CYP-mediated epoxidation of the 3,4-double bond can lead to reactive intermediates. However, the acetyl group at C2 withdraws electron density, likely stabilizing the ring against oxidation compared to unsubstituted pyrrole.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolic trajectory is crucial for predicting toxicity. The compound likely undergoes a "bifurcated" metabolism: detoxification via Phase II conjugation versus toxification via Phase I oxidation.

Predicted Metabolic Pathways (DOT Visualization)

Figure 1: Predicted metabolic activation (Red) vs. detoxification (Green) pathways. The formation of the Diazenium ion represents the critical toxic event.

Toxicological Profile & Risk Assessment

Acute Toxicity: Irritation & Sensitization

Based on data for the parent 1-aminopyrrole (CAS 765-39-9) , which is classified as causing severe skin burns (Skin Corr. 1B), the acetylated derivative is expected to be:

-

Skin/Eye Irritant: The acetyl group mitigates basicity, likely reducing corrosivity from "Causes Burns" to "Irritant" (Category 2), but high concentrations will still damage mucous membranes.

-

Respiratory Irritant: Inhalation of dust/vapor may cause upper respiratory tract inflammation (STOT SE 3).

Genotoxicity (The Primary Concern)